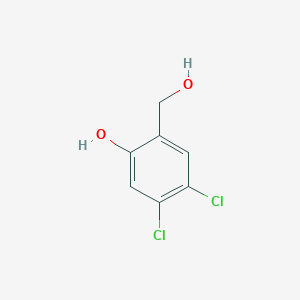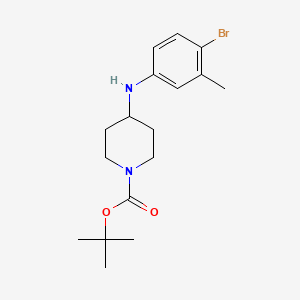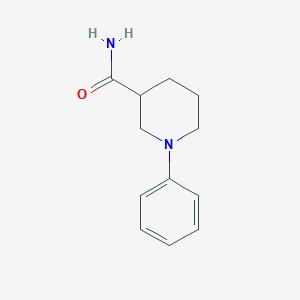
1-フェニルピペリジン-3-カルボキサミド
説明
1-Phenylpiperidine-3-carboxamide is a useful research compound. Its molecular formula is C12H16N2O and its molecular weight is 204.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Phenylpiperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylpiperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
1-フェニルピペリジン-3-カルボキサミド: は、創薬分野において貴重な化合物です。 ピペリジンコアは、多くの医薬品に共通に見られる構造であり、様々な治療薬の合成におけるビルディングブロックとして機能します . この化合物の構造は、抗がん剤、抗菌剤、鎮痛剤などの薬理作用を持つ可能性のある誘導体の作成を可能にします .
生物活性ピペリジンの合成
研究者は、潜在的な医薬品として役立つ生物活性ピペリジンの合成に焦点を当てています。 1-フェニルピペリジン-3-カルボキサミドの多様性は、分子内反応および分子間反応に理想的な候補となり、生物活性が増強された様々なピペリジン誘導体の形成につながります .
抗がん研究
抗がん研究の分野では、1-フェニルピペリジン-3-カルボキサミド誘導体は、様々な癌細胞株に対する細胞毒性を調査されています。 これらの化合物は、アポトーシスを誘導し、腫瘍細胞の増殖を阻害する能力について評価されており、抗がん療法の有望な候補となっています .
アルツハイマー病治療
ピペリジン部分は、アルツハイマー病治療薬の開発において重要です。 1-フェニルピペリジン-3-カルボキサミドの誘導体は、抗コリン作用薬としての可能性が調査されており、神経伝達物質の活性に影響を与えることで、アルツハイマー病の症状の管理に役立つ可能性があります .
鎮痛剤用途
鎮痛剤として、1-フェニルピペリジン-3-カルボキサミドとその誘導体は、疼痛緩和の有効性について研究されています。 この化合物が疼痛受容体を調節する能力は、新しい疼痛管理薬の開発につながる可能性があります .
化学研究と合成
化学研究において、1-フェニルピペリジン-3-カルボキサミドは、その反応性と様々な化学構造を形成する可能性のために利用されています。 それは、多成分反応、環化、アミノ化の基質として役立ち、合成有機化学の進歩に貢献しています .
作用機序
Target of Action
1-Phenylpiperidine-3-carboxamide is a potent anti-Hepatitis B virus (HBV) agent . It acts as a capsid assembly modulator (CAM), which is a class of compounds that interfere with the assembly of the HBV capsid, a protein shell that protects the viral genome and is essential for its replication .
Mode of Action
The compound interacts with the HBV core protein homodimer, which forms the biologically competent HBV nucleocapsids by encapsulating the viral pre-genomic RNA and polymerase . By modulating the assembly of these nucleocapsids, 1-Phenylpiperidine-3-carboxamide disrupts the viral life cycle and inhibits HBV replication .
Biochemical Pathways
It is known that the compound interferes with the life cycle of hbv, particularly the genome packaging and maintenance of chronic hbv infection
Result of Action
The primary result of 1-Phenylpiperidine-3-carboxamide’s action is the inhibition of HBV replication. By disrupting the assembly of HBV nucleocapsids, the compound prevents the virus from replicating and spreading, thereby exerting its anti-HBV effects .
生化学分析
Biochemical Properties
1-Phenylpiperidine-3-carboxamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and function. For instance, it can bind to specific enzymes, potentially inhibiting or activating their catalytic functions. These interactions are essential for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of 1-Phenylpiperidine-3-carboxamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of certain genes, leading to changes in cellular behavior. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 1-Phenylpiperidine-3-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Phenylpiperidine-3-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, which are important for understanding its potential therapeutic applications .
Dosage Effects in Animal Models
The effects of 1-Phenylpiperidine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and other detrimental outcomes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic use .
Metabolic Pathways
1-Phenylpiperidine-3-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the metabolic flux within cells. These interactions can lead to changes in metabolite levels, which are essential for understanding the compound’s overall impact on cellular metabolism. The study of these metabolic pathways provides insights into the compound’s potential therapeutic applications .
Transport and Distribution
The transport and distribution of 1-Phenylpiperidine-3-carboxamide within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within cells. These interactions are essential for understanding how the compound exerts its effects at the cellular level .
Subcellular Localization
1-Phenylpiperidine-3-carboxamide exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
1-phenylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-5-4-8-14(9-10)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKZWKKEYNZSQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30737231 | |
| Record name | 1-Phenylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58971-08-7 | |
| Record name | 1-Phenylpiperidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30737231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine hydrochloride](/img/structure/B1469336.png)
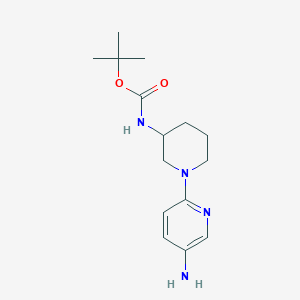
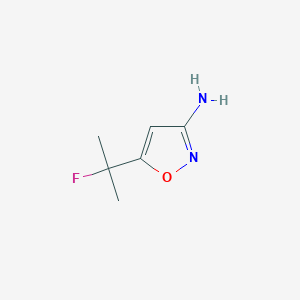
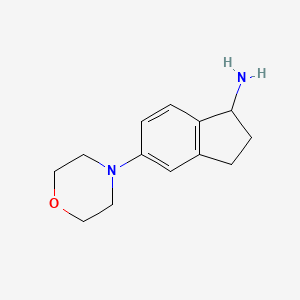
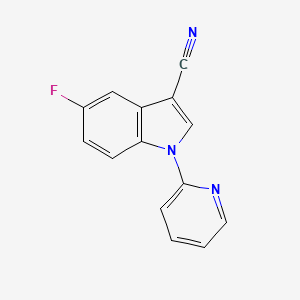
![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}-beta-alanine](/img/structure/B1469348.png)
![1-[2-(Methylsulfonyl)-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1469350.png)
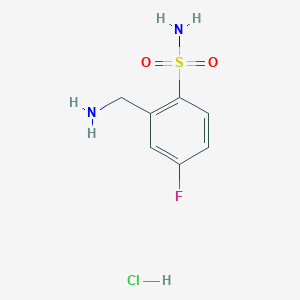

![8-Bromo-6-(4-trifluoromethyl-phenyl)-imidazo[1,2-a]pyridine](/img/structure/B1469353.png)
